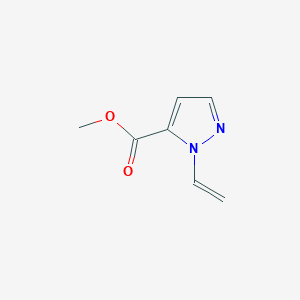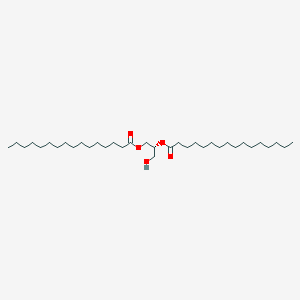![molecular formula C6H16N2O B053327 3-[2-Aminoethyl(methyl)amino]propan-1-ol CAS No. 118646-21-2](/img/structure/B53327.png)
3-[2-Aminoethyl(methyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Aminoethyl(methyl)amino]propan-1-ol, also known as AEEA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a tertiary amine and is commonly used as a building block in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 3-[2-Aminoethyl(methyl)amino]propan-1-ol is not fully understood. However, it is believed that 3-[2-Aminoethyl(methyl)amino]propan-1-ol acts as a nucleophile in various chemical reactions. 3-[2-Aminoethyl(methyl)amino]propan-1-ol has also been shown to act as a base in various acid-base reactions.
Biochemical and Physiological Effects:
3-[2-Aminoethyl(methyl)amino]propan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[2-Aminoethyl(methyl)amino]propan-1-ol in lab experiments is its unique properties as a building block in the synthesis of various organic compounds. 3-[2-Aminoethyl(methyl)amino]propan-1-ol is also relatively easy to synthesize and is commercially available. However, one limitation of using 3-[2-Aminoethyl(methyl)amino]propan-1-ol in lab experiments is its limited solubility in water.
Future Directions
There are several future directions for the study of 3-[2-Aminoethyl(methyl)amino]propan-1-ol. One area of research could focus on the development of new synthetic methods for the production of 3-[2-Aminoethyl(methyl)amino]propan-1-ol. Another area of research could focus on the use of 3-[2-Aminoethyl(methyl)amino]propan-1-ol as a catalyst in various chemical reactions. Additionally, the biochemical and physiological effects of 3-[2-Aminoethyl(methyl)amino]propan-1-ol could be further studied to determine its potential use in pharmaceuticals. Finally, the use of 3-[2-Aminoethyl(methyl)amino]propan-1-ol as a model compound to study the behavior of tertiary amines in various chemical reactions could also be further explored.
Conclusion:
In conclusion, 3-[2-Aminoethyl(methyl)amino]propan-1-ol is a unique chemical compound that has been widely used in scientific research for its properties as a building block in the synthesis of various organic compounds. The synthesis of 3-[2-Aminoethyl(methyl)amino]propan-1-ol can be achieved through a variety of methods, and it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen. While the mechanism of action of 3-[2-Aminoethyl(methyl)amino]propan-1-ol is not fully understood, it has been shown to act as a nucleophile and a base in various chemical reactions. There are several future directions for the study of 3-[2-Aminoethyl(methyl)amino]propan-1-ol, including the development of new synthetic methods, the use of 3-[2-Aminoethyl(methyl)amino]propan-1-ol as a catalyst, and the study of its biochemical and physiological effects.
Synthesis Methods
The synthesis of 3-[2-Aminoethyl(methyl)amino]propan-1-ol can be achieved through a variety of methods. One of the most common methods is the reaction of 3-chloro-1-propanol with N,N-dimethylaminoethylamine. This reaction results in the formation of 3-[2-Aminoethyl(methyl)amino]propan-1-ol and hydrochloric acid. Another method involves the reaction of 3-chloropropan-1-ol with N-methyl-N-(2-aminoethyl)amine. This reaction also results in the formation of 3-[2-Aminoethyl(methyl)amino]propan-1-ol and hydrochloric acid.
Scientific Research Applications
3-[2-Aminoethyl(methyl)amino]propan-1-ol has been widely used in scientific research due to its unique properties. This compound has been used as a building block in the synthesis of various organic compounds, including surfactants, polymers, and pharmaceuticals. 3-[2-Aminoethyl(methyl)amino]propan-1-ol has also been used as a catalyst in various chemical reactions. In addition, 3-[2-Aminoethyl(methyl)amino]propan-1-ol has been used as a model compound to study the behavior of tertiary amines in various chemical reactions.
properties
CAS RN |
118646-21-2 |
|---|---|
Product Name |
3-[2-Aminoethyl(methyl)amino]propan-1-ol |
Molecular Formula |
C6H16N2O |
Molecular Weight |
132.2 g/mol |
IUPAC Name |
3-[2-aminoethyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C6H16N2O/c1-8(5-3-7)4-2-6-9/h9H,2-7H2,1H3 |
InChI Key |
BGBRROYMRJIQFT-UHFFFAOYSA-N |
SMILES |
CN(CCCO)CCN |
Canonical SMILES |
CN(CCCO)CCN |
synonyms |
1-Propanol,3-[(2-aminoethyl)methylamino]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




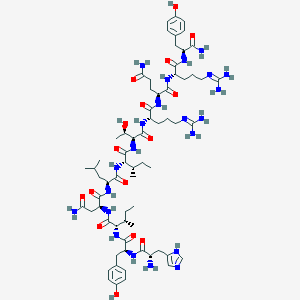

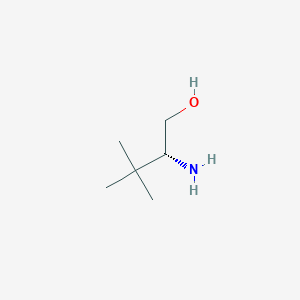
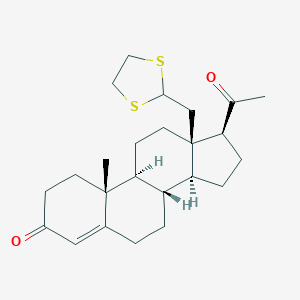
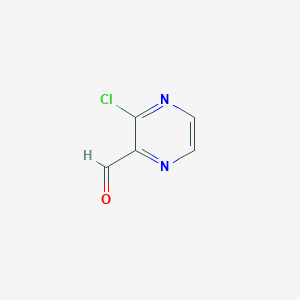



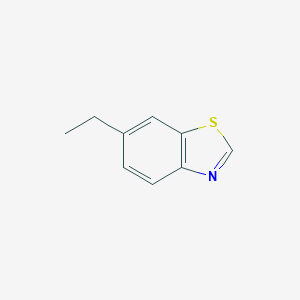
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)
